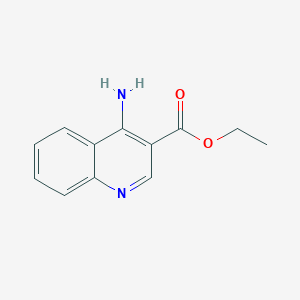

Ethyl 4-aminoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJDBXDYSPBDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404370 | |

| Record name | Ethyl 4-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93074-72-7 | |

| Record name | Ethyl 4-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-aminoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminoquinoline-3-carboxylate, bearing the CAS number 93074-72-7, is a heterocyclic compound belonging to the esteemed 4-aminoquinoline class of molecules.[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of pharmacologically active agents.[2][3] The 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine, but its therapeutic potential extends to anticancer, anti-inflammatory, and antiviral applications.[2][4] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical properties, spectroscopic characterization, and known biological activities, with a focus on its potential as an anticancer and antimalarial agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and bioavailability, which are critical parameters in drug design.

| Property | Value | Source |

| CAS Number | 93074-72-7 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for the 4-aminoquinoline scaffold. A common and effective method involves the nucleophilic substitution of a suitable 4-chloroquinoline precursor.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for the synthesis of 4-aminoquinoline derivatives from their 4-chloro precursors.[5]

Materials:

-

Ethyl 4-chloroquinoline-3-carboxylate

-

Ammonia source (e.g., aqueous ammonia, ammonium salt)

-

Ethanol (or other suitable high-boiling point solvent)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 4-chloroquinoline-3-carboxylate in ethanol.

-

Add an excess of the ammonia source to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. A GC-MS spectrum is available in the PubChem database.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and the aromatic C=C and C-N stretching vibrations of the quinoline ring.

Biological Activity and Potential Applications

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, and its derivatives have shown promise in oncology.[6][7]

Antimalarial Activity

The primary mechanism of action of 4-aminoquinoline antimalarials, such as chloroquine, is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[8] Free heme, released from the digestion of hemoglobin, is toxic to the parasite. The parasite detoxifies heme by polymerizing it into an insoluble crystalline pigment called hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to the accumulation of toxic free heme and subsequent parasite death.

Caption: Workflow for the heme polymerization inhibition assay.

This protocol is based on a well-established colorimetric method for assessing the inhibition of heme polymerization.[9][10][11][12]

Materials:

-

Hematin

-

0.2 M NaOH

-

Glacial acetic acid

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

Test compound (this compound)

-

Positive control (e.g., Chloroquine)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of hematin (e.g., 1 mM) in 0.2 M NaOH.

-

Prepare serial dilutions of the test compound and controls in DMSO.

-

In a 96-well microplate, add the hematin solution to each well.

-

Add the test compound dilutions, positive control, and negative control to the respective wells.

-

Initiate the polymerization by adding glacial acetic acid to each well to achieve an acidic pH (e.g., ~4.8).

-

Incubate the plate at 37°C for 24 hours.

-

After incubation, centrifuge the plate to pellet the polymerized heme (β-hematin).

-

Carefully remove the supernatant containing unpolymerized heme.

-

Wash the pellet with DMSO to remove any remaining unpolymerized heme.

-

Dissolve the pellet in 0.1 M NaOH.

-

Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits heme polymerization by 50%.

Anticancer Activity

Recent studies have highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[4] Their mechanisms of action are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as PI3K/Akt/mTOR.[4]

Caption: Workflow for assessing cytotoxicity using the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Other Potential Biological Activities

Derivatives of 4-aminoquinoline have also been investigated for their potential as inhibitors of various enzymes, including carbonic anhydrases and Bruton's tyrosine kinase (BTK), suggesting a broad therapeutic window for this class of compounds.[5][16]

Conclusion

This compound is a valuable scaffold for medicinal chemistry research, with demonstrated potential in the development of novel antimalarial and anticancer agents. This guide has provided a comprehensive overview of its synthesis, characterization, and biological evaluation, including detailed experimental protocols for key assays. Further investigation into the specific mechanisms of action and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

- Egan, T. J. (2008). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Methods in molecular medicine, 142, 117–128.

- Parbuntari, H., et al. (2018). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Tropical Medicine and Health, 46, 15.

- In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. (2020). Anticancer Agents in Medicinal Chemistry, 20(18), 2246-2266.

- Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. (2020). Journal UII, 1(1).

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 5, 2026, from [Link]

- Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. (2016). AIP Conference Proceedings, 1729(1), 020059.

-

PubChem. (n.d.). Ethyl 4-amino-8-fluoroquinoline-3-carboxylate. Retrieved January 5, 2026, from [Link]

-

4 - RSC Medicinal Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv

- Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 938-947.

- Detailed protocol for MTT Cell Viability and Prolifer

- Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. (2005). Journal of the Mexican Chemical Society, 49(1), 26-30.

-

PubChem. (n.d.). Ethyl quinoline-4-carboxylate. Retrieved January 5, 2026, from [Link]

- 4-aminoquinolines as Antimalarial Drugs. (2016). Trinity Student Scientific Review, 2.

-

ETHYL-1-ETHYL-4-OXO-1,4-DIHYDROQUINOLOLINE-3-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13, 1379435.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2015). Journal of Medicinal Chemistry, 58(21), 8559-8571.

- Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (2021). Pharmaceuticals, 14(11), 1105.

- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry, 62(14), 6561-6574.

-

CAS#:93074-72-7 | 4-Amino-quinoline-3-carboxylic acid ethyl ester | Chemsrc. (n.d.). Retrieved January 5, 2026, from [Link]

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). Medicinal Chemistry Research, 33(1), 1-38.

- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. (2015). Oncology Letters, 10(5), 2823-2828.

- Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. (2013). ACS Medicinal Chemistry Letters, 4(10), 959-963.

- Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). Drug Development Research, 83(4), 910-926.

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 285-291.

- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. (2021). Journal of Biomolecular Structure and Dynamics, 40(14), 6435-6444.

Sources

- 1. This compound | C12H12N2O2 | CID 4570951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journal.uii.ac.id [journal.uii.ac.id]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. researchhub.com [researchhub.com]

- 16. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-aminoquinoline-3-carboxylate molecular structure and weight

An In-Depth Technical Guide to Ethyl 4-aminoquinoline-3-carboxylate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a pivotal molecular scaffold in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic pathways, analytical characterization, and the extensive applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its prominence is historically rooted in the development of vital antimalarial drugs like chloroquine and amodiaquine, which have saved millions of lives.[3][4] Beyond malaria, this scaffold has been successfully exploited to develop anticancer, anti-inflammatory, antiviral, and antileishmanial agents.[1][2][5] The versatility of the 4-aminoquinoline system stems from its unique electronic properties and the multiple points available for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

This compound serves as a crucial intermediate and building block for accessing diverse libraries of these bioactive molecules. The presence of the amino group at the C4 position and the ethyl carboxylate at the C3 position offers reactive handles for extensive derivatization, making it an invaluable starting material for synthetic and medicinal chemists.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. These parameters govern its solubility, reactivity, and potential biological interactions.

The molecular structure of this compound consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. An amino group (-NH₂) is substituted at position 4, and an ethyl carboxylate group (-COOCH₂CH₃) is at position 3.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[6] |

| Molecular Weight | 216.24 g/mol | PubChem[6] |

| CAS Number | 93074-72-7 | PubChem[6] |

| Canonical SMILES | CCOC(=O)C1=C(N)C2=CC=CC=C2N=C1 | PubChem[6] |

| InChI Key | IEJDBXDYSPBDTO-UHFFFAOYSA-N | PubChem[6] |

| XLogP3-AA (Lipophilicity) | 2.3 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established field in organic chemistry. For this compound, a common and effective strategy involves the cyclization of an appropriate precursor, often followed by functional group manipulation. One of the most robust methods is a variation of the Gould-Jacobs reaction or similar cyclization strategies.

A widely cited approach involves the reaction of an aniline derivative with diethyl 2-(ethoxymethylene)malonate (EMME), followed by a high-temperature thermal cyclization. To obtain the 4-amino derivative, a 4-hydroxy or 4-chloro intermediate is typically synthesized first, which is then converted to the final product.

General Synthetic Workflow

The conversion of a 4-chloroquinoline precursor via nucleophilic aromatic substitution (SₙAr) is a primary method for introducing the C4-amino group.[1][2] The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack, making the displacement of a good leaving group, like chloride, efficient.

Caption: General workflow for the synthesis via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol (Representative)

This protocol describes the amination of Ethyl 4-chloroquinoline-3-carboxylate. The choice of an ammonia source and potential catalyst is critical. Formamide, in the presence of a copper catalyst, can serve as an effective source of ammonia for this transformation.[1]

Objective: To synthesize this compound from its 4-chloro precursor.

Materials:

-

Ethyl 4-chloroquinoline-3-carboxylate

-

Formamide (HCONH₂)

-

Copper(I) iodide (CuI)

-

2-Aminoethanol

-

Solvent (e.g., Dioxane or DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq), Copper(I) iodide (0.1 eq), and 2-Aminoethanol (2.0 eq).

-

Solvent Addition: Add a suitable solvent, such as dioxane, followed by formamide (used in excess as both reagent and solvent).

-

Heating: Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the SₙAr reaction, which can be sluggish at room temperature. The copper catalyst facilitates the carbon-nitrogen bond formation.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The aqueous washes remove residual formamide, catalyst, and other inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed through rigorous analytical techniques, as described in the following section.

Spectroscopic and Analytical Characterization

Confirming the molecular structure of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a complete picture of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the -NH₂ protons (which may be broad and exchangeable with D₂O), and a quartet and triplet corresponding to the ethyl group (-OCH₂CH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each of the 12 carbon atoms. The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm), while the aromatic carbons will reside in the ~110-150 ppm range.

-

IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Expect to see N-H stretching bands for the amino group (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretching band for the ester carbonyl (~1700-1730 cm⁻¹), and C=C/C=N stretching bands in the aromatic region (1500-1620 cm⁻¹).[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact molecular weight, with the molecular ion peak [M+H]⁺ corresponding to the calculated value of 217.0977 for C₁₂H₁₃N₂O₂⁺.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a versatile starting point for creating more complex molecules with therapeutic potential.

Scaffold for Antimalarial Agents

The 4-aminoquinoline core is essential for antimalarial activity, with the mechanism often involving the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[4][8] The amino group at C4 is typically derivatized with a flexible, basic side chain, which is crucial for accumulating the drug in the acidic food vacuole of the parasite. The ethyl carboxylate at C3 can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate activity and physicochemical properties, including potency against chloroquine-resistant strains.[3][9]

Precursor for Kinase Inhibitors in Oncology

The quinoline scaffold is also found in several approved anticancer drugs that function as tyrosine kinase inhibitors (e.g., bosutinib).[2] The C4-amino position can be functionalized with various aryl or heteroaryl groups to target the ATP-binding site of specific kinases. The C3-carboxylate offers a vector for introducing solubilizing groups or moieties that can form additional interactions within the target protein.

Platform for Diverse Bioactive Compounds

The inherent biological activity of the 4-aminoquinoline nucleus has been leveraged for a multitude of other therapeutic areas. By modifying the C4 and C3 positions of this compound, researchers have developed compounds with demonstrated anti-inflammatory, antibacterial, and antiviral properties.[1][2] This highlights the molecule's role as a "privileged scaffold" that can be readily adapted to interact with a wide range of biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: Aromatic amines can be irritants and are potentially toxic. The compound should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Handling: Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is generally stable under normal laboratory conditions.

Conclusion

This compound is a molecule of significant strategic importance in chemical and pharmaceutical research. Its well-defined structure, accessible synthetic routes, and multiple points for derivatization make it an exceptionally valuable platform for the discovery of new therapeutic agents. The foundational 4-aminoquinoline scaffold has a proven track record in medicine, and this particular building block continues to empower scientists to explore new chemical space and develop next-generation drugs to address unmet medical needs.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl 4-amino-8-fluoroquinoline-3-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate Source: ResearchGate URL: [Link]

-

Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]

-

Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Ethyl quinoline-3-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives Source: ResearchGate URL: [Link]

-

Title: Ethyl 4-amino-2-chloroquinoline-3-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms Source: ResearchGate URL: [Link]

-

Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Source: PLOS ONE URL: [Link]

-

Title: ethyl 4-chloroquinoline-3-carboxylate Source: Sunway Pharm Ltd URL: [Link]

-

Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models Source: National Institutes of Health URL: [Link]

-

Title: 4-Aminoquinoline – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate Source: ResearchGate URL: [Link]

-

Title: 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets Source: National Institutes of Health URL: [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H12N2O2 | CID 4570951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A-Scientist's Guide to the Synthesis of Ethyl 4-Aminoquinoline-3-carboxylate: A Modular Approach from Anthranilic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most famously represented by antimalarial drugs like chloroquine.[1][2][3] Its derivatives are subjects of intense research due to their broad therapeutic potential. This technical guide provides an in-depth, mechanistically-driven overview of a robust and modular synthetic route to Ethyl 4-aminoquinoline-3-carboxylate, a key building block for novel drug candidates, starting from the readily available precursor, anthranilic acid. The synthesis is logically segmented into three primary stages: the construction of the quinoline core via the Gould-Jacobs reaction, subsequent chlorination, and final amination. This document emphasizes the causality behind procedural choices and provides detailed, actionable protocols for laboratory execution.

Introduction: The Enduring Importance of the 4-Aminoquinoline Core

The 4-aminoquinoline framework is a privileged scaffold in drug discovery, historically vital in the fight against malaria.[2] Compounds like chloroquine and amodiaquine function by accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion, ultimately leading to parasite death.[1] Beyond antimalarial applications, this structural motif has been explored for its potential in treating a range of conditions, including rheumatoid arthritis and certain cancers, underscoring the continued importance of developing efficient and flexible synthetic pathways to novel analogues.[4]

The target molecule, this compound, serves as a versatile intermediate. The ester and amino functionalities provide orthogonal handles for further chemical elaboration, enabling the construction of diverse compound libraries for screening and lead optimization. The synthesis presented herein follows a classical, reliable, and well-documented pathway that offers high yields and scalability.

Overall Synthetic Strategy

The transformation of anthranilic acid into this compound is a multi-step process that builds the heterocyclic core and then installs the desired functional groups. The chosen pathway leverages the Gould-Jacobs reaction, a powerful method for quinoline synthesis, followed by standard functional group interconversions.[5][6][7]

The three-stage strategy is as follows:

-

Stage 1: Gould-Jacobs Reaction: Condensation of anthranilic acid with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form the 4-hydroxyquinoline (or its 4-oxo tautomer) core.

-

Stage 2: Chlorination: Conversion of the 4-hydroxy group into a 4-chloro substituent using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical as it activates the C4 position for nucleophilic attack.

-

Stage 3: Amination: Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with an ammonia source to yield the final target molecule.

Below is a visualization of the complete synthetic workflow.

Caption: Overall synthetic workflow from anthranilic acid to the final product.

Stage 1: The Gould-Jacobs Reaction - Building the Quinoline Core

The Gould-Jacobs reaction is a robust and widely used method for constructing the quinoline skeleton.[8][9] It proceeds in two distinct, sequential steps: an initial nucleophilic substitution/condensation followed by a high-temperature intramolecular cyclization.[5][7]

Mechanism and Rationale

-

Condensation: The reaction begins with the nucleophilic attack of the amino group of anthranilic acid on the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the key anilinomethylenemalonate intermediate. This step is typically performed at moderate temperatures (100-130 °C) to ensure controlled formation of the intermediate without premature decomposition or side reactions.[10]

-

Thermal Cyclization: The crucial ring-closing step requires significant thermal energy. The reaction is heated in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to temperatures around 250 °C.[10][11] At this temperature, the ester carbonyl on the malonate moiety undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring (a form of Friedel-Crafts acylation), followed by elimination of a second molecule of ethanol to form the heterocyclic ring system. The product, ethyl 4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its more stable keto form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[5][7]

Detailed Experimental Protocol

Materials:

-

Anthranilic acid

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Hexanes or cyclohexane

-

Standard reflux and filtration apparatus

Procedure:

-

Condensation: In a round-bottom flask, combine anthranilic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring in an oil bath at 120-130 °C for 1.5-2 hours. During this time, ethanol will be evolved. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Intermediate Workup (Optional but Recommended): After cooling slightly, apply a vacuum to the flask while still warm to remove the ethanol byproduct and any unreacted DEEM. The resulting crude anilinomethylenemalonate intermediate can be used directly.

-

Cyclization: To the flask containing the intermediate, add diphenyl ether (approx. 5-7 mL per gram of starting anthranilic acid). Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (approx. 250 °C) for 30-45 minutes.[10]

-

Isolation: Allow the reaction mixture to cool to below 100 °C, then slowly add hexanes or cyclohexane with stirring to precipitate the product. Continue cooling to room temperature.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of hexanes to completely remove the high-boiling diphenyl ether solvent. Dry the solid under vacuum to yield ethyl 4-hydroxyquinoline-3-carboxylate as a solid.

Stage 2: Chlorination - Activating the C4 Position

The hydroxyl group of the 4-oxo-quinoline intermediate is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive functional group. Chlorination with phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation.[12]

Mechanism and Rationale

The reaction mechanism involves the activation of the carbonyl oxygen (of the 4-oxo tautomer) by POCl₃.[13] The oxygen atom attacks the phosphorus center, leading to the formation of a phosphate ester intermediate. This intermediate is an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the desired ethyl 4-chloroquinoline-3-carboxylate.[12][13] Using POCl₃ both as the reagent and solvent (or in large excess) ensures the reaction goes to completion.

Caption: Simplified mechanism for the chlorination of the 4-oxo-quinoline intermediate.

Detailed Experimental Protocol

SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, and face shield).

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or ethyl acetate for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution), place the ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq, or use as solvent) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup - Quenching: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Extremely carefully and slowly , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that will release HCl gas.

-

Neutralization: Once the quench is complete, slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 4-chloroquinoline-3-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.

Stage 3: Amination - Installation of the Key Amino Group

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxylate group makes the C4 position highly susceptible to attack by nucleophiles, allowing for the displacement of the chloride ion by ammonia.[14]

Rationale and Experimental Considerations

The choice of ammonia source is critical. Aqueous or alcoholic solutions of ammonia (e.g., ammonium hydroxide) are commonly used. The reaction typically requires heating in a sealed vessel to build sufficient pressure and increase the reaction rate. The solvent choice can influence the reaction; polar solvents like ethanol or NMP can facilitate the substitution.[15]

Detailed Experimental Protocol

Materials:

-

Ethyl 4-chloroquinoline-3-carboxylate

-

Ammonium hydroxide (concentrated solution, e.g., 28-30%)

-

Ethanol (optional)

-

Pressure vessel or sealed tube

Procedure:

-

Reaction Setup: Place ethyl 4-chloroquinoline-3-carboxylate (1.0 eq) into a pressure-rated reaction vessel.

-

Reagent Addition: Add ethanol (if used) followed by an excess of concentrated ammonium hydroxide.

-

Reaction: Seal the vessel tightly and heat the mixture in an oil bath at 120-140 °C for 6-12 hours. The reaction progress should be monitored by TLC.

-

Isolation: After cooling the vessel to room temperature, carefully open it in a fume hood. A solid product may have precipitated. If so, collect it by vacuum filtration.

-

Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

Summary of Quantitative Data

The following table provides representative data for the synthesis. Yields are indicative and may vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Product | Typical Yield | Melting Point (°C) |

| 1 | Anthranilic Acid | Diethyl ethoxymethylenemalonate, Diphenyl ether | Ethyl 4-hydroxyquinoline-3-carboxylate | 75-85% | 275-278 |

| 2 | Ethyl 4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Ethyl 4-chloroquinoline-3-carboxylate | 80-90% | 43-45 |

| 3 | Ethyl 4-chloroquinoline-3-carboxylate | Ammonium hydroxide | This compound | 65-75% | 162-164 |

Conclusion

This guide outlines a reliable and well-established three-stage synthesis of this compound from anthranilic acid. By understanding the underlying mechanisms of the Gould-Jacobs reaction, the subsequent chlorination, and the final amination, researchers can effectively troubleshoot and optimize the procedure. This modular pathway provides robust access to a valuable building block, enabling further exploration of the vast chemical space and therapeutic potential of the 4-aminoquinoline scaffold in modern drug development.

References

- Gould–Jacobs reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]

- (PDF) A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. [URL: https://www.researchgate.net/publication/7074701_A_medicinal_chemistry_perspective_on_4-aminoquinoline_antimalarial_drugs]

- Common Quinoline Synthesis Reactions - Flychem Co., ltd. [URL: https://www.flychem.com/blogs/news/common-quinoline-synthesis-reactions]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://www.iipseries.org/full-text/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]

- Gould–Jacobs reaction - Wikiwand. [URL: https://www.wikiwand.com/en/Gould%E2%80%93Jacobs_reaction]

- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [URL: https://www.youtube.

- Discovery and history of 4-aminoquinoline compounds in medicinal chemistry - Benchchem. [URL: https://www.benchchem.com/blog/discovery-and-history-of-4-aminoquinoline-compounds-in-medicinal-chemistry]

- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16649973/]

- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [URL: https://www.science.gov/topicpages/m/medicinal+chemistry+perspective]

- SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy - YouTube. [URL: https://www.youtube.

- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-gould-jacobs-quinolone-synthesis]

- Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. [URL: https://www.benchchem.

- Gould-Jacobs Reaction. [URL: https://www.organic-chemistry.org/namedreactions/gould-jacobs-reaction.shtm]

- 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2023.1293375/full]

- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [URL: https://www.biotage.com/media/m3biotagessk/an056-gould-jacobs-quinoline-forming-reaction.pdf]

- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10137000/]

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025785/]

- POCl3 chlorination of 4-quinazolones - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21417436/]

- The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/blog/the-strategic-use-of-phosphorus-oxychloride-pocl3-in-the-synthesis-of-chloroquinoxalines-a-guide-for-researchers]

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0128380]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 8. iipseries.org [iipseries.org]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 15. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

Known biological activities of Ethyl 4-aminoquinoline-3-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activities of Ethyl 4-Aminoquinoline-3-carboxylate Derivatives

Introduction: The Versatility of the 4-Aminoquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] Among its various isomeric forms, the 4-aminoquinoline scaffold has garnered significant attention, leading to the development of blockbuster drugs for a range of diseases.[2][3] This scaffold is renowned for its role in antimalarial agents like chloroquine and amodiaquine, but its therapeutic reach extends far beyond, encompassing anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2][3]

This guide focuses on a specific, highly versatile subset: This compound derivatives . The presence of the ethyl carboxylate group at the 3-position and the amino group at the 4-position provides a unique electronic and steric environment, offering multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activities, making this scaffold a fertile ground for drug discovery and development. We will explore the synthesis, diverse biological activities, and mechanisms of action of these derivatives, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.

Core Synthesis Strategies: Building the Scaffold

The derivatization of the this compound core is crucial for exploring its structure-activity relationships (SAR). A common synthetic route involves the cyclization of enaminones, which can be prepared through condensation reactions. These intermediates can then be cyclized under acidic conditions to form the quinoline ring. Subsequent substitution at the 4-position, often starting from a 4-chloroquinoline intermediate, allows for the introduction of various amine-containing side chains via nucleophilic aromatic substitution.[2][3] This modular approach enables the creation of large libraries of derivatives for biological screening.

Anticancer Activity: A Prominent Therapeutic Avenue

The cytotoxic potential of 4-aminoquinoline derivatives against various cancer cell lines is one of their most extensively studied biological activities.[4][5] The core scaffold has been shown to induce cell death through multiple mechanisms, making it a promising candidate for the development of novel chemotherapeutics.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain 4-substituted quinoline derivatives can induce caspase-dependent apoptosis.[6] This process is often associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS), which are key events in the intrinsic apoptotic pathway.[6]

Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating. For instance, compound 13 (VR23) , a 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, was found to induce the formation of multiple centrosomes in cancer cells, leading to cell cycle arrest at the prometaphase-metaphase stage and subsequent cell death.[7]

Signaling Pathway Interference

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. The 4-aminoquinoline scaffold has been identified as a promising backbone for developing inhibitors of this pathway. Certain derivatives can sensitize cancer cells to Akt inhibitors, suggesting a synergistic effect that could be exploited in combination therapies.[8][9] This highlights the potential of these compounds to overcome resistance to targeted therapies.

Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway by 4-aminoquinoline derivatives.

Quantitative Cytotoxicity Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate higher potency.

| Compound Type | Cell Line | IC50 / GI50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [5] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | > Chloroquine | [5] |

| 2-phenylquinolin-4-amine derivatives | HT-29 (Colon) | 8.12 - 11.34 | [4] |

| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | Wide range of cancers | Effective in NCI-60 panel | [7] |

| 4-aminoquinoline-3-carboxamide derivative (Compd. 25) | BTKWT | 0.0053 | [10] |

Antimalarial Activity: A Legacy of Efficacy

The 4-aminoquinoline core is historically synonymous with antimalarial drugs.[11][12] Derivatives of this compound continue this legacy, showing potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Mechanism of Action: Hemozoin Inhibition

During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. 4-Aminoquinoline derivatives are believed to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process.[13][14] The resulting buildup of free heme is toxic to the parasite, leading to its death.

Structure-Activity Relationship (SAR)

SAR studies have provided critical insights for designing more effective antimalarial agents:

-

7-Chloro Group: A chloro group at the 7-position of the quinoline ring is often crucial for activity, enhancing the compound's ability to interact with heme.[13][15]

-

Basic Side Chain: A flexible, basic amino side chain at the 4-position is essential for the drug to accumulate in the parasite's acidic food vacuole (a phenomenon known as pH trapping).[13][15][16]

-

Linker Length: The length of the linker between the quinoline core and the terminal amine is critical. Shorter linkers of two to three carbon atoms are often optimal for activity against both chloroquine-sensitive and resistant strains.[13][17]

| Compound Series | Strain | Activity | Reference |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | 3D7 (sensitive) | EC50 = 0.013 µM | [13] |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | K1 (resistant) | EC50 = 0.02 µM | [13] |

| 7-methoxy quinolone carboxyl ester (7) | K1 and 3D7 | EC50 ~0.25 µM | [18] |

| 4-aminoquinoline-derived guanidines | CQ-sensitive | Promising activity | [19] |

Antimicrobial Activity: A Broad Spectrum of Action

Beyond cancer and malaria, this compound derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, with activity against both bacteria and fungi.[20][21]

Mechanism of Action: Targeting Essential Enzymes

The antibacterial action of many quinoline derivatives, particularly the fluoroquinolones, is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[20] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds prevent the bacteria from multiplying. In fungi, some derivatives are thought to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[20]

Quantitative Antimicrobial Data

The antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-Thiazole Hybrid (4b) | C. glabrata | < 0.06 | [20] |

| Quinoline-Thiazole Hybrid (4e) | C. glabrata | < 0.06 | [20] |

| Quinoline-Thiazole Hybrid (4f) | C. glabrata | < 0.06 | [20] |

| p-isopropyl phenyl substituted quinoline (6) | MRSA | 1.5 | [21] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [22] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis | 10 | [22] |

Anti-inflammatory and Other Activities

The therapeutic potential of these derivatives also extends to inflammatory conditions. Certain 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-6 and TNF-α in macrophages.[23] This suggests a potential application in treating inflammatory diseases such as acute lung injury and sepsis.

Additionally, the versatility of the scaffold has led to the discovery of derivatives with other important biological activities, including potent and reversible inhibition of Bruton's tyrosine kinase (BTK), a key target in the treatment of rheumatoid arthritis and other autoimmune diseases.[10]

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research findings, standardized protocols are essential. Here, we detail the methodologies for two key assays used to evaluate the biological activities discussed.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Workflow:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[24]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[24]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for MIC Determination

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25]

Workflow:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[25]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[25]

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[25]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The wealth of research demonstrates their potent activities against a wide array of diseases, including cancer, malaria, and various microbial infections. The key to their success lies in the synthetically accessible core, which allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Mechanism Elucidation: While primary mechanisms have been identified, a deeper understanding of the specific molecular targets and off-target effects is necessary.

-

Combinatorial Chemistry: Leveraging high-throughput synthesis and screening will accelerate the discovery of new lead compounds with improved activity profiles.

-

Hybrid Molecules: The strategy of creating hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores has already shown promise and should be further explored to tackle drug resistance.[7][13]

-

In Vivo Studies: Promising in vitro candidates must be advanced into robust preclinical in vivo models to evaluate their efficacy, toxicity, and overall therapeutic potential.

The continued exploration of this remarkable chemical scaffold holds immense promise for the development of the next generation of therapeutics to address significant unmet medical needs.

References

- Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives - Benchchem.

- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives - Benchchem.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem.

- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020-06-01). Bioorganic & Medicinal Chemistry.

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.

- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022-12-28). ACS Omega.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.

- Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate.

- Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. (2025-08-07). ResearchGate.

- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021-11-17). PMC - NIH.

- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016-01-14). Hilaris Publisher.

- Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. (2025-08-06). ResearchGate.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025-04-01). PMC - PubMed Central.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025-03-31). Frontiers.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications.

- Structure of 4-aminoquinoline derivatives. ResearchGate.

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.

- Recent developments in antimalarial activities of 4-aminoquinoline derivatives. (2023-08-05). PubMed.

- Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. (2025-08-06). ResearchGate.

- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019-07-25). PubMed.

- Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. (2019-04-19). NIH.

- 4-aminoquinolines as Antimalarial Drugs.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025-08-27). RSC Advances (RSC Publishing).

- THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

- Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. (2021-12-31). NVEO.

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.

- A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PMC - PubMed Central.

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.

- Biological activities of quinoline derivatives. PubMed.

- Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023-03-05). PubMed.

- A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PubMed.

- 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. (2016-10-21). PubMed.

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Therapeutic Potential of the 4-Aminoquinoline-3-Carboxylate Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-aminoquinoline nucleus is a cornerstone in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria. However, the therapeutic utility of this privileged scaffold extends far beyond its antiplasmodial activity. This technical guide delves into the burgeoning potential of a specific, yet underexplored, derivative class: the 4-aminoquinoline-3-carboxylates, with a particular focus on Ethyl 4-aminoquinoline-3-carboxylate as a representative molecule. We will navigate the synthetic landscape, explore the mechanistic underpinnings of their diverse biological activities, and present a forward-looking perspective on their application in oncology, infectious diseases, and inflammatory disorders. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively seeking to innovate within and beyond the established paradigms of quinoline-based therapeutics.

Introduction: Beyond Chloroquine - Reimagining the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is synonymous with the antimalarial drug chloroquine. Its mechanism of action, primarily the inhibition of heme polymerization in the parasite's digestive vacuole, is well-documented.[1][2] However, the chemical versatility of this scaffold has spurred extensive research, revealing a broad spectrum of biological activities including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4] The 4-aminoquinoline moiety has demonstrated a remarkable ability to accumulate in acidic organelles such as lysosomes, a property that is being increasingly exploited for targeted cancer therapy.[4]

This guide shifts the focus to the 4-aminoquinoline-3-carboxylate ester and its parent acid/amide derivatives. This substitution pattern at the 3-position of the quinoline ring introduces unique electronic and steric features that can significantly modulate the molecule's interaction with biological targets, offering new avenues for therapeutic intervention. While direct research on this compound is nascent, compelling evidence from closely related analogs provides a strong rationale for its investigation as a potential therapeutic agent.

Synthetic Strategies: Accessing the 4-Aminoquinoline-3-Carboxylate Core

The synthesis of the 4-aminoquinoline-3-carboxylate scaffold can be approached through several established routes in heterocyclic chemistry. A common strategy involves the construction of the quinoline ring system followed by functional group interconversion. One of the most prevalent methods is the Gould-Jacobs reaction.

Gould-Jacobs Reaction and Subsequent Modifications

The Gould-Jacobs reaction provides a versatile entry point to 4-hydroxyquinoline-3-carboxylates, which are key intermediates.

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Intermediate)

-

Condensation: Aniline or a substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) at reflux temperature to yield the corresponding diethyl 2-[(phenylamino)methylene]malonate derivative.[5]

-

Thermal Cyclization: The resulting intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce thermal cyclization, affording the ethyl 4-hydroxyquinoline-3-carboxylate.[5]

-

Chlorination: The 4-hydroxy group can then be converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Amination: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloroquinoline intermediate is reacted with an appropriate amine to introduce the 4-amino substituent.[4]

Caption: Synthetic workflow for 4-aminoquinoline-3-carboxylates.

Therapeutic Applications and Mechanistic Insights

The therapeutic potential of the 4-aminoquinoline-3-carboxylate scaffold is multifaceted. By analyzing data from structurally similar compounds, we can infer the likely applications and mechanisms of action for this compound.

Anticancer Activity

The acidic tumor microenvironment provides a unique opportunity for the selective accumulation of weakly basic compounds like 4-aminoquinolines. This property, combined with other mechanisms, positions the 4-aminoquinoline-3-carboxylate scaffold as a promising candidate for anticancer drug development.

Mechanisms of Action:

-

Lysosomotropic Activity and Autophagy Inhibition: 4-aminoquinolines are known to accumulate in lysosomes, raising the lysosomal pH and inhibiting autophagic flux. This disruption of autophagy can lead to the accumulation of toxic cellular waste and induce apoptosis in cancer cells.

-

Topoisomerase Inhibition: Some quinoline and quinolone derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.[6] This mechanism is a well-established strategy in cancer chemotherapy.

-

Kinase Inhibition: Derivatives of the 4-aminoquinoline scaffold have been identified as potent inhibitors of various protein kinases involved in cancer cell signaling pathways. For example, 4-aminoquinoline-3-carboxamide derivatives have been developed as reversible inhibitors of Bruton's tyrosine kinase (BTK).[7]

Supporting Evidence from Analogs:

Studies on 2,4-disubstituted quinoline-3-carboxylic acids have demonstrated their potential as selective antiproliferative agents. The acidic functionality was shown to enhance selectivity for cancer cells, likely due to the ion trapping mechanism in the acidic tumor environment.[8]

| Compound Class | Cancer Cell Line | Activity | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar inhibition, selective over non-cancerous cells | [8] |

| 4-Aminoquinoline Derivatives | MDA-MB 468, MCF-7 | Potent cytotoxicity | [9] |

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antibacterial agents (e.g., fluoroquinolones). While the primary mechanism of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, other quinoline derivatives may exhibit different modes of action.

Potential Mechanisms of Action:

-

Inhibition of Essential Enzymes: As seen in their antimalarial activity, 4-aminoquinolines can inhibit crucial parasitic enzymes. A similar mechanism could be at play against bacterial or fungal pathogens. Molecular docking studies have suggested that 4-aminoquinoline derivatives can bind to microbial enzymes like lactate dehydrogenase.[1]

-

Disruption of Membrane Integrity: The lipophilic nature of the quinoline ring system can facilitate interaction with and disruption of microbial cell membranes.

Supporting Evidence from Analogs:

-

Novel 3-quinolinecarboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing potency comparable to existing agents like pefloxacin and norfloxacin.[10]

-

Microwave-assisted synthesis of 4-aminoquinoline derivatives has yielded compounds with moderate to potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[11]

Caption: Potential antimicrobial mechanisms of 4-aminoquinoline-3-carboxylates.

Anti-inflammatory Activity

The anti-inflammatory properties of 4-aminoquinolines, such as hydroxychloroquine, are well-established in the treatment of autoimmune diseases like rheumatoid arthritis and lupus.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Cytokines: 4-aminoquinolines can suppress the production and release of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.

-

Toll-Like Receptor (TLR) Antagonism: They can interfere with TLR signaling, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and the subsequent inflammatory cascade.

-

Enzyme Inhibition: As demonstrated by 4-aminoquinoline-3-carboxamide derivatives, inhibition of kinases like BTK, which plays a critical role in B-cell receptor signaling and inflammation, is a viable mechanism.[7]

Supporting Evidence from Analogs:

-

A substituted quinoline carboxylic acid, CL 306 ,293, has been shown to suppress inflammation and joint destruction in animal models of arthritis by down-regulating T-cell function.[12]

-

Studies on various quinoline-3-carboxylic acids have demonstrated their appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models.[13]

Future Directions and Conclusion

The 4-aminoquinoline-3-carboxylate scaffold represents a promising, yet relatively untapped, area for drug discovery. The existing body of research on related analogs strongly suggests that this chemical class possesses a rich and diverse pharmacology with potential applications in oncology, infectious diseases, and inflammatory conditions.

Key areas for future research include:

-

Systematic Synthesis and Screening: A focused effort to synthesize a library of 4-aminoquinoline-3-carboxylate esters and their corresponding acids and amides, followed by systematic screening in a panel of relevant biological assays, is warranted.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial to identify their molecular targets and pathways. This could involve target-based screening, proteomics, and transcriptomics approaches.

-